molecular formula C6H13NO2 B571911 (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol CAS No. 1212163-30-8

(3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol

Cat. No.: B571911
CAS No.: 1212163-30-8
M. Wt: 131.175
InChI Key: VRTZZSCUXBQUET-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol: is a chemical compound with the molecular formula C6H13NO2 It is a furan derivative, characterized by the presence of an ethylamino group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol typically involves the reaction of tetrahydrofuran with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxidized products.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways and mechanisms.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    trans-4-(Methylamino)tetrahydro-3-furanol: This compound is similar in structure but contains a methylamino group instead of an ethylamino group.

    trans-4-(Propylamino)tetrahydro-3-furanol: This compound has a propylamino group, making it slightly larger and potentially altering its chemical properties.

Uniqueness: (3R,4S)-4-(Ethylamino)tetrahydrofuran-3-ol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3R,4S)-4-(ethylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTZZSCUXBQUET-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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